1-Bromo-3-(cyclopropylmethoxy)benzene
Description
Significance of Aryl Ethers in Medicinal Chemistry and Materials Science
Aryl ethers, characterized by an oxygen atom connected to an aromatic ring, are a cornerstone of modern organic chemistry. In medicinal chemistry, the aryl ether linkage is a common feature in a wide array of approved drugs. Its presence can significantly influence a drug's pharmacokinetic properties, such as improving metabolic stability and enhancing solubility. sigmaaldrich.com The ether bond is generally more resistant to metabolic cleavage compared to other functional groups, leading to a longer duration of action in the body. Furthermore, the geometry of the ether linkage can provide a desirable orientation for a part of the molecule to interact with its biological target. Examples of drugs containing the aryl ether motif are abundant and span various therapeutic areas.
In the realm of materials science, aryl ethers form the backbone of numerous high-performance polymers. nist.gov Poly(aryl ether)s, such as poly(ether ether ketone) (PEEK) and poly(aryl ether sulfone) (PAES), are renowned for their exceptional thermal stability, chemical resistance, and robust mechanical properties. nist.govuni.lu These characteristics make them indispensable in demanding applications, from aerospace components to medical implants. The ether linkages in these polymers provide a degree of flexibility, which contributes to their processability and toughness, while the aromatic units impart rigidity and strength.
Rationale for Investigating the Cyclopropylmethoxy Moiety in Aromatic Systems
The incorporation of a cyclopropyl (B3062369) group into a molecule is a well-established strategy in drug discovery to enhance its properties. The three-membered ring of cyclopropane (B1198618) is highly strained, which results in its carbon-carbon bonds having a higher p-character than typical alkanes. This unique electronic nature can influence the properties of adjacent functional groups.
When attached to an aromatic system via a methyleneoxy linker, as in the cyclopropylmethoxy group, the cyclopropyl ring can confer several advantages. It introduces a degree of conformational rigidity, which can be beneficial for locking a molecule into a bioactive conformation for optimal interaction with a biological target. pharmacompass.com This conformational constraint can also lead to increased potency and selectivity. Moreover, the cyclopropyl group is generally resistant to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug metabolism. chemicalbook.com This metabolic stability can lead to improved bioavailability and a more favorable pharmacokinetic profile. The investigation of the cyclopropylmethoxy moiety in aromatic systems is therefore driven by the desire to harness these beneficial effects in the design of new and improved chemical entities.
Overview of Research Trajectories for 1-Bromo-3-(cyclopropylmethoxy)benzene
Current research involving this compound primarily focuses on its utility as a versatile synthetic intermediate. chemimpex.com The presence of the bromine atom on the aromatic ring provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions allow for the facile introduction of a wide range of substituents at the bromine-bearing carbon, enabling the construction of complex molecular architectures.
In pharmaceutical development, this compound serves as a key starting material for the synthesis of molecules targeting the central nervous system, including those for neurological disorders. chemimpex.com The cyclopropylmethoxy group is often retained in the final drug candidate to leverage its favorable metabolic and conformational properties.
In materials science, this compound is explored as a monomer or a precursor to monomers for the synthesis of novel polymers. chemimpex.com The ability to functionalize the aromatic ring via the bromo group allows for the tailoring of polymer properties, such as solubility, thermal stability, and optical characteristics. The incorporation of the cyclopropylmethoxy group can also impart unique properties to the resulting materials.
The research trajectories for this compound are thus directed towards the creation of new pharmaceuticals with improved efficacy and safety profiles, as well as the development of advanced materials with tailored functionalities.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₁BrO uni.lu |
| Molecular Weight | 227.10 g/mol sigmaaldrich.com |
| Appearance | Solid sigmaaldrich.com |
| Predicted XlogP | 3.3 uni.lu |
| SMILES | C1CC1COC2=CC(=CC=C2)Br uni.lu |
| InChI | InChI=1S/C10H11BrO/c11-9-2-1-3-10(6-9)12-7-8-4-5-8/h1-3,6,8H,4-5,7H2 sigmaaldrich.com |
| InChIKey | QYVPRMAOEXVFHH-UHFFFAOYSA-N sigmaaldrich.com |
Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 227.00661 uni.lu |
| [M+Na]⁺ | 248.98855 uni.lu |
| [M-H]⁻ | 224.99205 uni.lu |
| [M+NH₄]⁺ | 244.03315 uni.lu |
| [M+K]⁺ | 264.96249 uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-(cyclopropylmethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-2-1-3-10(6-9)12-7-8-4-5-8/h1-3,6,8H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVPRMAOEXVFHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90577519 | |
| Record name | 1-Bromo-3-(cyclopropylmethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126909-78-2 | |
| Record name | 1-Bromo-3-(cyclopropylmethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Bromo 3 Cyclopropylmethoxy Benzene
Precursor Synthesis and Halogenation Strategies
The initial and most critical phase in the synthesis is securing the brominated benzene (B151609) ring. The position of the bromine atom at the meta-position relative to the ether linkage is key to the final product's identity.
Direct bromination of an aromatic substrate that already contains the cyclopropylmethoxy group, namely 3-(cyclopropylmethoxy)benzene, is one possible synthetic route. This approach would involve an electrophilic aromatic substitution reaction. However, the cyclopropylmethoxy group is an ortho-, para-directing activator. This means that electrophilic attack by bromine, typically using Br₂ with a Lewis acid catalyst like FeBr₃, would preferentially occur at the positions ortho and para to the ether group. youtube.comlibretexts.orgyoutube.com
This directing effect makes the formation of the desired meta-bromo isomer, 1-Bromo-3-(cyclopropylmethoxy)benzene, a minor product, if it forms at all. The steric hindrance from the cyclopropylmethoxy group might slightly favor the para-product over the ortho-products, but the yield of the meta-product would be synthetically impractical. Consequently, direct bromination is not the preferred method for obtaining this specific isomer in high yield. google.com
A more effective and widely used strategy is the synthesis of a brominated aromatic intermediate which can then be further functionalized. The most common and logical precursor for this route is 3-bromophenol. nih.gov This compound provides the required bromine atom at the correct position on the benzene ring and a hydroxyl group that is ready for etherification.
3-Bromophenol itself can be synthesized through various methods, such as the diazotization of 3-bromoaniline (B18343) followed by hydrolysis. Alternative strategies for creating meta-brominated aromatic compounds can also involve the Sandmeyer reaction, where an amino group at the meta position is converted into a diazonium salt and subsequently replaced by a bromine atom using a copper(I) bromide catalyst. guidechem.comresearchgate.net This ensures the regiochemistry is set before the introduction of the ether moiety.
Introduction of the Cyclopropylmethoxy Moiety
With the brominated aromatic core in hand, the next stage is the introduction of the cyclopropylmethoxy group. This is typically accomplished through etherification reactions.
The most prominent method for forming the ether bond in this synthesis is the Williamson ether synthesis. masterorganicchemistry.comyoutube.com This reaction involves the O-alkylation of the hydroxyl group of 3-bromophenol. In this process, the phenolic proton is first removed by a base to form the corresponding 3-bromophenoxide ion. This phenoxide then acts as a nucleophile.
The alkylating agent is a cyclopropylmethyl derivative bearing a suitable leaving group, most commonly (bromomethyl)cyclopropane (B137280), also known as cyclopropylmethyl bromide. nih.gov The reaction joins the two key fragments to form the target molecule, this compound.
The Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. libretexts.orglibretexts.org The mechanism involves the backside attack of the nucleophilic 3-bromophenoxide ion on the electrophilic carbon atom of (bromomethyl)cyclopropane. youtube.com This carbon atom is a primary carbon, which is ideal for the SN2 mechanism, as it is relatively unhindered sterically. masterorganicchemistry.com
The reaction proceeds in a single concerted step where the carbon-oxygen bond is formed simultaneously as the carbon-bromine bond is broken, with the bromide ion acting as the leaving group. The use of a primary alkyl halide like (bromomethyl)cyclopropane is crucial, as secondary or tertiary halides would be more prone to undergo elimination (E2) reactions, especially in the presence of a strong base, which would lead to undesired byproducts. libretexts.org
Reactivity and Mechanistic Investigations of 1 Bromo 3 Cyclopropylmethoxy Benzene
Cross-Coupling Reaction Pathways
Palladium-catalyzed cross-coupling reactions are fundamental tools for the construction of complex molecular architectures. 1-Bromo-3-(cyclopropylmethoxy)benzene serves as a competent coupling partner in several of these transformations, including the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, among others.
Suzuki-Miyaura Coupling Reactions with Arylboronic Acids
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, typically involving the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. This compound can be effectively coupled with various arylboronic acids to generate substituted biaryl structures.
A notable application of this reaction is in the synthesis of biaryl compounds, which are prevalent motifs in medicinal chemistry and materials science. For instance, the coupling of this compound with (2-methyl-6-nitrophenyl)boronic acid has been reported. This reaction, catalyzed by a palladium complex, proceeds under specific conditions to yield the desired 3-(cyclopropylmethoxy)-2'-methyl-6'-nitro-1,1'-biphenyl. The conditions for this transformation are detailed in the table below.
| Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|---|---|
| This compound | (2-methyl-6-nitrophenyl)boronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | 100°C | Not specified |
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to afford the biaryl product and regenerate the Pd(0) catalyst.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. This reaction is of great significance for the synthesis of anilines and their derivatives, which are important intermediates in the pharmaceutical and agrochemical industries. While specific examples of Buchwald-Hartwig amination with this compound are not extensively detailed in readily available literature, the general reactivity of aryl bromides in this transformation suggests its applicability.
Typical conditions for the Buchwald-Hartwig amination of aryl bromides involve a palladium precatalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial and often dictates the scope and efficiency of the reaction. Commonly used ligands include bulky, electron-rich phosphines such as those from the biarylphosphine class.
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature |
|---|---|---|---|---|---|---|
| Ar-Br | Primary or Secondary Amine | Pd(OAc)₂ or Pd₂(dba)₃ | e.g., BINAP, XPhos, RuPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-120°C |
The catalytic cycle is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination to yield the arylamine.
Other Palladium-Catalyzed Cross-Coupling Applications
Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, this compound is a potential substrate for other palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Heck reactions.
The Sonogashira coupling allows for the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The resulting aryl alkynes are valuable intermediates in the synthesis of natural products and functional materials.
The Heck reaction involves the coupling of an aryl halide with an alkene to form a new C(sp²)–C(sp²) bond, leading to the formation of substituted alkenes. The reaction is generally carried out in the presence of a palladium catalyst and a base.
While specific, documented examples of Sonogashira and Heck reactions with this compound are not readily found in the literature, its structural similarity to other reactive aryl bromides suggests its potential to participate in these transformations under appropriate conditions.
Reactivity Comparison with Analogous Aryl Bromides
The reactivity of this compound in cross-coupling reactions is influenced by the electronic and steric nature of its substituents. The bromine atom at the 3-position is subject to the electronic effects of the cyclopropylmethoxy group. The ether oxygen is an electron-donating group through resonance, which can increase the electron density of the aromatic ring. However, its inductive effect is electron-withdrawing.
In comparison to an analogous compound like 1-bromo-3-methylbenzene, the cyclopropylmethoxy group is sterically larger, which could potentially influence the approach of the bulky catalyst complex. The electronic effect of the alkoxy group is also different from that of a methyl group, with the former having a stronger resonance effect.
Nucleophilic Substitution Reactions
Aromatic nucleophilic substitution (SNAr) is another important class of reactions for functionalizing aromatic rings. However, it typically requires specific conditions, namely the presence of strong electron-withdrawing groups on the aromatic ring and a strong nucleophile.
Aromatic Nucleophilic Substitution Mechanisms (SNAr)
The SNAr mechanism generally proceeds through an addition-elimination pathway. In this two-step process, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.
For an SNAr reaction to occur, the aromatic ring must be activated by the presence of potent electron-withdrawing groups, typically in the ortho and/or para positions relative to the leaving group. These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance.
In the case of this compound, the cyclopropylmethoxy group is considered an electron-donating group by resonance. The absence of strong electron-withdrawing groups on the aromatic ring makes this compound generally unreactive towards nucleophilic aromatic substitution under standard SNAr conditions. The electron-rich nature of the ring disfavors the formation of the negatively charged Meisenheimer complex. Therefore, direct displacement of the bromine atom by common nucleophiles via an SNAr mechanism is not a feasible reaction pathway for this compound.
Influence of the Cyclopropylmethoxy Substituent on Nucleophilic Attack
The reactivity of this compound in nucleophilic aromatic substitution (SNAr) is governed by the interplay of the electronic and steric properties of its two substituents: the bromine atom and the cyclopropylmethoxy group.
Nucleophilic aromatic substitution reactions typically require the presence of strong electron-withdrawing groups to activate the aromatic ring towards attack by a nucleophile. masterorganicchemistry.comyoutube.com The reaction proceeds through a high-energy carbanionic intermediate, known as a Meisenheimer complex, and its stability is key to the reaction's feasibility. chemconnections.org
The substituents on this compound have conflicting electronic effects. The bromine atom is an electronegative halogen that deactivates the ring towards electrophilic substitution through its inductive effect but can serve as a leaving group in nucleophilic substitution. masterorganicchemistry.com The cyclopropylmethoxy group, an alkoxy (-OR) substituent, exhibits a dual electronic nature. It is electron-withdrawing by induction due to the oxygen atom's high electronegativity but is strongly electron-donating by resonance due to the oxygen's lone pairs interacting with the aromatic π-system. mdpi.comresearchgate.net
In the context of nucleophilic attack, the resonance-donating effect of the cyclopropylmethoxy group increases the electron density of the benzene (B151609) ring, making it less electrophilic and thus deactivating it towards nucleophiles. youtube.com This deactivation is a significant barrier to SNAr reactions. For a nucleophilic attack to occur, the energy of the transition state leading to the Meisenheimer complex must be accessible. The presence of the electron-donating alkoxy group raises this energy barrier, making the reaction less favorable compared to rings substituted with electron-withdrawing groups like nitro groups. masterorganicchemistry.comchemconnections.org
Furthermore, the cyclopropylmethoxy group exerts a steric influence. While not exceptionally large, the cyclopropyl (B3062369) ring adds bulk, which could sterically hinder a nucleophile's approach, particularly at the C2 and C4 positions (ortho to the alkoxy group).
Table 1: Analysis of Substituent Effects on Nucleophilic Attack
| Substituent | Position | Inductive Effect | Resonance Effect | Net Effect on SNAr | Steric Hindrance |
| Bromo | C1 | Electron-withdrawing | Weakly deactivating | Leaving Group | Moderate |
| Cyclopropylmethoxy | C3 | Electron-withdrawing | Strongly electron-donating | Strongly deactivating | Moderate |
Theoretical and Computational Chemistry Studies
Computational chemistry provides powerful tools for dissecting the factors that control the reactivity of molecules like this compound.
Density Functional Theory (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. rsc.orgresearchgate.net For this compound, DFT calculations can elucidate the distribution of electron density and identify reactive sites.
A key output of DFT analysis is the molecular electrostatic potential (MEP) map. The MEP map visualizes the electron density on the molecule's surface, with red areas indicating electron-rich regions (nucleophilic) and blue areas showing electron-poor regions (electrophilic). For this molecule, the area around the oxygen atom would be expected to be electron-rich, while the hydrogen atoms of the aromatic ring would be more electron-poor.
DFT calculations also provide atomic charges, which quantify the electron distribution. The analysis would likely show a significant negative partial charge on the oxygen atom and a positive partial charge on the carbon atom bonded to it. The bromine atom would carry a partial negative charge, while the carbon it is attached to (C1) would be a site of relative positive charge, making it the primary target for nucleophilic attack (should the reaction proceed).
Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is also crucial. The LUMO's energy and spatial distribution indicate the molecule's susceptibility to nucleophilic attack. A lower LUMO energy suggests higher electrophilicity. DFT calculations would precisely determine the LUMO energy and show its distribution across the aromatic ring, highlighting the orbitals that would accept electrons from an incoming nucleophile. mdpi.com
Table 2: Illustrative DFT-Calculated Parameters for Electronic Structure Analysis
| Parameter | Description | Predicted Outcome for this compound |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution on the molecular surface. | Electron-rich (negative potential) region around the oxygen; relatively electron-poor (positive potential) ring. |
| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A relatively large gap, indicating high kinetic stability and low reactivity towards nucleophiles. |
| Partial Atomic Charges | Calculated charge on each atom. | Negative charge on O and Br; positive charge on C1 (ipso-carbon) and C3. |
Computational Prediction of Regioselectivity and Activation Energies
Computational methods can predict the most likely site of reaction (regioselectivity) by calculating the activation energies for different reaction pathways. mdpi.commdpi.com In the case of nucleophilic aromatic substitution on this compound, the primary question is whether a nucleophile could displace the bromine atom.
To predict this, a computational chemist would model the reaction pathway for the addition of a nucleophile (e.g., methoxide) to the C1 carbon (the ipso-carbon). This involves calculating the energies of the reactants, the transition state, and the Meisenheimer complex intermediate. The activation energy (Ea) is the energy difference between the reactants and the transition state.
A high calculated activation energy would confirm the low reactivity of the substrate towards nucleophilic aromatic substitution, consistent with the deactivating nature of the alkoxy group. While SNAr on this molecule is unlikely, theoretical calculations could compare the activation energies for attack at different positions to understand relative reactivity. For instance, the energy barrier for displacing the bromine at C1 would be compared to the hypothetical attack at a hydrogen-bearing carbon, with the former being far more plausible. mdpi.com
Table 3: Computational Workflow for Predicting Activation Energy
| Step | Action | Computational Method | Purpose |
| 1 | Geometry Optimization | DFT (e.g., B3LYP/6-311+G(d,p)) | Find the lowest energy structure of reactants and products. |
| 2 | Transition State Search | QST2/QST3 or Eigenvector Following | Locate the saddle point (transition state) on the potential energy surface. |
| 3 | Frequency Calculation | DFT (same level as optimization) | Confirm the identity of the transition state (one imaginary frequency). |
| 4 | Energy Calculation | Single-point energy calculation with a larger basis set | Obtain accurate electronic energies for all structures. |
| 5 | Activation Energy (Ea) | Ea = E(Transition State) - E(Reactants) | Quantify the kinetic barrier to the reaction. |
Modeling Transition States and Steric Interactions in Reactivity
The transition state is the highest energy point along the reaction coordinate and its structure is critical to understanding reactivity. researchgate.net Modeling the transition state for a nucleophilic attack on this compound allows for a detailed examination of the geometric and electronic factors that create the energy barrier.
For an SNAr reaction, the transition state resembles the Meisenheimer complex, where the incoming nucleophile is partially bonded to the ring carbon and the C-Br bond is partially broken. The aromaticity of the ring is disrupted, and the attacked carbon is changing from sp² to sp³ hybridization.
Computational modeling of this transition state would reveal key structural details:
Bond Lengths: The forming nucleophile-carbon bond and the breaking carbon-bromine bond distances.
Bond Angles: The geometry around the reacting carbon, showing its distortion from trigonal planar towards tetrahedral.
Steric Interactions: The model would explicitly show any steric clash between the nucleophile, the cyclopropylmethoxy group, and the adjacent hydrogen atoms on the ring. mdpi.com These steric repulsions contribute significantly to the height of the activation barrier.
By analyzing the transition state structure, researchers can gain a qualitative and quantitative understanding of why the reaction is slow and how modifications to the substituents might alter the reactivity. researchgate.net
Applications in Advanced Organic Synthesis and Chemical Sciences
A Foundational Building Block for Complex Molecular Architectures
In the field of organic synthesis, the strategic construction of complex molecules from simpler, well-defined starting materials is a primary goal. 1-Bromo-3-(cyclopropylmethoxy)benzene serves as a key starting material, or building block, in this endeavor. chemimpex.com The presence of the bromine atom on the benzene (B151609) ring provides a reactive site for a variety of chemical transformations, most notably cross-coupling reactions. These reactions, such as the Suzuki or Buchwald-Hartwig couplings, allow for the formation of new carbon-carbon or carbon-heteroatom bonds, a fundamental process in the assembly of intricate molecular structures. wordpress.com
Synthesis of Intricate Organic Frameworks
The development of porous crystalline materials, such as metal-organic frameworks (MOFs), represents a significant area of materials science. These materials are constructed by linking metal-based nodes with organic linker molecules. Aryl halides, including brominated benzene derivatives, are often employed as the organic linkers in the synthesis of such frameworks. The bromine atoms can be converted to other functional groups, like carboxylic acids, which then coordinate to the metal centers to form the extended, porous structure. While specific examples detailing the use of this compound in a named MOF are not prevalent in the literature, its structural motifs are consistent with those used in the creation of advanced materials like polymers and resins. chemimpex.com
Precursor to Highly Functionalized Derivatives
The reactivity of the carbon-bromine bond makes this compound an excellent precursor for a diverse range of more complex, highly functionalized molecules. chemimpex.com Through reactions like Grignard reagent formation or lithiation, the bromine atom can be replaced by a wide variety of other chemical groups. This allows chemists to introduce new functionalities and build molecular complexity in a controlled manner. This versatility makes it an important intermediate for producing compounds used in pharmaceuticals and agrochemicals. chemimpex.comwordpress.comgoogle.com The stability and reactivity of this compound make it a preferred choice for chemists aiming to innovate in both academic and industrial research settings. chemimpex.com
Utility in Pharmaceutical Development Research
The synthesis of novel, biologically active molecules is the cornerstone of pharmaceutical research and development. Intermediates that provide unique structural motifs are highly sought after for their potential to generate new drug candidates. This compound is recognized as a key intermediate in medicinal chemistry. chemimpex.com
Intermediate for Drug Discovery Programs
This compound serves as a crucial intermediate in the synthesis of various potential pharmaceuticals. chemimpex.com Its structure is incorporated into larger molecules that are then screened for biological activity. Research has highlighted its utility in the development of compounds aimed at treating neurological and cardiovascular disorders. chemimpex.com Drug discovery programs often rely on a library of diverse and unique chemical building blocks, and this compound is a valuable addition to this collection for early discovery researchers. sigmaaldrich.com
Synthesis of Bioactive Small Molecules
Bioactive small molecules are at the heart of modern pharmacology. The synthesis of these molecules often involves the step-wise assembly of different chemical fragments. This compound provides a phenyl-cyclopropylmethoxy fragment that can be incorporated into potential new drugs. The development of new synthetic methods to create novel bioactive compounds is a continuous effort, and versatile building blocks are essential to this process. nih.govnih.gov
Applications in Developing Kinase Inhibitors and Antimicrobial Agents
Kinase inhibitors are a major class of drugs, particularly in oncology, that function by blocking the action of kinase enzymes. ed.ac.uk The development of these inhibitors often involves the synthesis of molecules that can fit into the ATP-binding site of the kinase. nih.gov Similarly, the search for new antimicrobial agents to combat drug-resistant pathogens is a critical area of research. nih.govnih.gov The synthesis of these agents often involves creating novel heterocyclic structures. researchgate.net
While direct synthesis of a marketed kinase inhibitor or antimicrobial agent from this compound is not explicitly documented in the provided research, its role as a versatile building block makes it a relevant precursor for the scaffolds found in such molecules. chemimpex.com The bromo-substituted benzene moiety allows for its incorporation into various heterocyclic systems, which are common cores for both kinase inhibitors and antimicrobial drugs. wordpress.comnih.govresearchgate.net
Contributions to Agrochemical Research
The development of novel and effective crop protection agents is a continuous effort in the agrochemical industry. This compound serves as a key starting material in the synthesis of new agrochemicals, contributing to the enhancement of crop protection with potentially improved efficacy and better environmental profiles. chemimpex.com
The synthesis of new crop protection agents often involves the incorporation of specific chemical fragments that are known to impart biological activity. The cyclopropyl (B3062369) group, present in the cyclopropylmethoxy moiety of this compound, is a well-known feature in many successful pesticides. Its presence can lead to increased metabolic stability and enhanced binding to target enzymes in pests. The bromo-substituted phenyl ring provides a reactive handle for further chemical modifications, allowing for the construction of a diverse range of potential agrochemical candidates.
While specific, publicly available examples of commercial crop protection agents derived directly from this compound are not detailed in the provided search results, the general role of similar brominated aromatic compounds as precursors to fungicides is known. For instance, 1-bromo-3,5-dichlorobenzene (B43179) is a valuable starting material for the synthesis of fungicides like Vinclozolin. google.com This highlights the potential of bromo-substituted benzene rings as a foundation for developing new fungicidal compounds. The synthetic utility of this compound lies in its ability to be incorporated into various molecular scaffolds to explore new chemical space in the search for effective crop protection agents.
Furthermore, the precise arrangement of substituents on the benzene ring is crucial for achieving selectivity, which is the ability of an agrochemical to affect the target pest without harming the crop or non-target organisms. The "meta" substitution pattern of the bromo and cyclopropylmethoxy groups on the benzene ring of this compound provides a specific steric and electronic arrangement that can be exploited by medicinal chemists to design molecules that fit precisely into the active site of a target protein in a pest, while having minimal interaction with similar proteins in beneficial organisms. This targeted approach is a key strategy in developing modern, safer agrochemicals.
Integration in Materials Science Research
In the realm of materials science, this compound is utilized as a reagent for creating advanced functional materials. chemimpex.com Its distinct chemical properties allow for the modification of polymer structures and the enhancement of electronic material performance.
The term "advanced functional materials" refers to materials that possess specific, desirable properties, such as conductivity, porosity, or particular thermal characteristics. The incorporation of this compound into a material's structure can impart such properties. For example, the bromine atom can be used as a reactive site for cross-linking reactions or for introducing other functional groups through various coupling reactions. chemimpex.com
Research into functional polymers often involves the synthesis of polymers with precisely controlled architectures to achieve desired functionalities. caltech.edumdpi.com The structure of this compound, with its combination of a rigid aromatic ring and a more flexible cyclopropylmethoxy group, can be used to influence the packing and morphology of polymers, thereby affecting their bulk properties.
The introduction of this compound into a polymer backbone or as a side chain can significantly alter the polymer's properties. The rigid benzene ring can increase the glass transition temperature (Tg) of a polymer, making it more heat-resistant. The cyclopropyl group, while small, can introduce a degree of conformational rigidity and influence the polymer's solubility and thermal stability.
The bromine atom on the benzene ring is a particularly useful feature. It can be a site for post-polymerization modification, allowing for the introduction of various other chemical groups to further tune the polymer's properties. For instance, bromo-substituted polymers can undergo reactions like the Ullman coupling to introduce nitrogen-containing groups, which can enhance properties like carbon dioxide capture. mdpi.com This versatility makes this compound a valuable monomer or co-monomer in the design of new polymers with tailored characteristics.
The performance of electronic materials, such as those used in semiconductors and organic light-emitting diodes (OLEDs), is highly dependent on their molecular structure and electronic properties. chemimpex.com While direct research on this compound in this specific context is not detailed in the provided search results, the principles of molecular design for electronic materials suggest its potential utility.
The electronic nature of the benzene ring, influenced by the electron-withdrawing bromine atom and the electron-donating cyclopropylmethoxy group, can affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of materials it is incorporated into. These energy levels are critical for charge injection and transport in electronic devices. By carefully selecting the building blocks, such as this compound, materials scientists can fine-tune the electronic properties of organic semiconductors to optimize device performance.
Future Directions and Emerging Research Avenues for 1 Bromo 3 Cyclopropylmethoxy Benzene
Exploration of Novel Synthetic Transformations
The bromine atom on the benzene (B151609) ring of 1-Bromo-3-(cyclopropylmethoxy)benzene serves as a versatile handle for a multitude of synthetic transformations, most notably in carbon-carbon and carbon-heteroatom bond-forming reactions. Future research is poised to expand beyond conventional methods, exploring more efficient and selective catalytic systems.
A significant area of future investigation will likely involve the application of advanced cross-coupling reactions. While traditional palladium-catalyzed reactions such as Suzuki-Miyaura and Heck couplings are foundational, emerging research could focus on leveraging more sustainable and earth-abundant metal catalysts, such as nickel, copper, and iron, to perform these transformations. mdpi.comresearchgate.net The development of novel ligand systems will be crucial in enhancing the reactivity and selectivity of these catalysts, particularly in achieving challenging couplings with sterically hindered partners or at lower catalyst loadings.
Furthermore, the exploration of C-H activation methodologies presents a promising frontier. Instead of relying on the pre-functionalized bromo-substituent, direct functionalization of the aromatic C-H bonds of the this compound scaffold could offer more atom-economical and step-efficient synthetic routes to complex derivatives. Research in this area would focus on developing regioselective catalytic systems that can differentiate between the various C-H bonds on the aromatic ring.
Below is a table summarizing potential novel synthetic transformations for this compound:
Table 1: Potential Novel Synthetic Transformations
| Transformation Type | Potential Catalyst System | Anticipated Advantages |
| Cross-Coupling | Nickel-based catalysts with novel phosphine (B1218219) or N-heterocyclic carbene ligands | Lower cost, improved sustainability, unique reactivity profiles |
| C-H Activation/Functionalization | Rhodium or Iridium complexes | Increased atom economy, reduced synthetic steps |
| Photoredox Catalysis | Organic dyes or iridium-based photocatalysts | Mild reaction conditions, access to novel reaction pathways |
| Sonogashira Coupling | Copper-free, palladium-catalyzed systems | Avoidance of toxic copper co-catalysts, milder conditions acs.org |
Green Chemistry Principles in Compound Synthesis
The synthesis of this compound and its derivatives provides a fertile ground for the application of green chemistry principles, aiming to reduce the environmental impact of chemical processes. Future research will likely focus on several key areas to enhance the sustainability of its synthesis and subsequent transformations.
One major focus will be the replacement of traditional volatile organic solvents with more environmentally benign alternatives. royalsocietypublishing.org The investigation of water, supercritical carbon dioxide, ionic liquids, or bio-derived solvents like glycerol could significantly reduce the environmental footprint of synthetic procedures involving this compound. pnas.orgwikipedia.orgmdpi.com The unique solubility and reactivity profiles in these green solvents could also lead to unexpected and beneficial changes in reaction outcomes.
Another critical aspect of green chemistry is the maximization of atom economy, which seeks to incorporate the maximum number of atoms from the reactants into the final product. As previously mentioned, C-H activation strategies are inherently more atom-economical than traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.net Additionally, optimizing reaction conditions to minimize the formation of byproducts and developing efficient methods for catalyst recycling will be paramount.
The following table outlines potential green chemistry approaches for the synthesis and use of this compound:
Table 2: Green Chemistry Approaches
| Green Chemistry Principle | Potential Implementation | Expected Environmental Benefit |
| Use of Greener Solvents | Reactions in water, supercritical CO2, or bio-solvents pnas.orgwikipedia.orgmdpi.com | Reduced use of hazardous and volatile organic compounds royalsocietypublishing.org |
| High Atom Economy | Employing C-H activation and catalytic cycles with high efficiency researchgate.net | Minimized waste generation |
| Use of Renewable Feedstocks | Sourcing starting materials from bio-based sources | Reduced reliance on petrochemicals |
| Energy Efficiency | Microwave-assisted synthesis or flow chemistry | Reduced energy consumption and reaction times |
Advanced Computational Modeling for Predictive Reactivity Studies
Advanced computational modeling, particularly using Density Functional Theory (DFT), offers a powerful tool for predicting the reactivity and exploring the reaction mechanisms of this compound. acs.orgrsc.orgacs.org Future research in this area can significantly accelerate the discovery of novel reactions and optimize existing synthetic protocols.
Computational studies can be employed to model the transition states of various potential reactions, providing insights into the reaction kinetics and thermodynamics. This can help in the rational design of catalysts and the selection of optimal reaction conditions to favor desired products and minimize side reactions. For instance, DFT calculations can elucidate the oxidative addition mechanism of aryl halides to palladium catalysts, a critical step in many cross-coupling reactions. rsc.org
Furthermore, predictive models based on machine learning and data mining can be developed to forecast the pollution risks and potential biological activity of derivatives of this compound. scienmag.com By analyzing large datasets of related compounds, these models can guide the synthesis of new molecules with desired properties while minimizing potential environmental or health hazards.
Key areas for future computational studies are highlighted in the table below:
Table 3: Advanced Computational Modeling Applications
| Computational Method | Research Focus | Potential Outcome |
| Density Functional Theory (DFT) | Modeling reaction mechanisms and transition states of cross-coupling and C-H activation reactions acs.orgrsc.orgacs.org | Rational catalyst design and optimization of reaction conditions |
| Molecular Dynamics (MD) Simulations | Simulating the interaction of derivatives with biological targets | Prediction of potential pharmaceutical applications |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating molecular structure with biological activity or toxicity | Guiding the synthesis of compounds with improved efficacy and safety profiles |
| Machine Learning | Predicting reaction outcomes and identifying novel reaction pathways acs.org | Accelerating the discovery of new synthetic transformations |
Potential for Expanded Applications in Interdisciplinary Chemical Sciences
The structural motifs present in this compound make it an attractive scaffold for the development of novel compounds with applications across various interdisciplinary fields. Its derivatives have the potential to be explored as new pharmaceuticals, agrochemicals, and functional materials. chemimpex.com
In medicinal chemistry, the introduction of bromine into a molecular structure can favorably influence a drug's metabolic stability and binding affinity to its target. ump.edu.pltethyschemical.com The cyclopropylmethoxy group can also impart desirable pharmacokinetic properties. Future research could focus on synthesizing libraries of compounds derived from this compound for screening against a wide range of biological targets, including those implicated in neurological disorders. chemimpex.com
In materials science, the bromo-functionalization allows for the incorporation of this moiety into polymeric structures through polymerization reactions or as a precursor for organometallic complexes with interesting photophysical or electronic properties. chemimpex.com The unique electronic nature of the cyclopropylmethoxy-substituted benzene ring could lead to the development of novel organic electronic materials.
The potential for expanded applications is summarized in the following table:
Table 4: Potential Interdisciplinary Applications
| Field | Potential Application | Rationale |
| Medicinal Chemistry | Development of novel therapeutics, particularly for neurological disorders chemimpex.com | The bromine atom can enhance biological activity, and the overall structure serves as a versatile scaffold. ump.edu.pltethyschemical.com |
| Agrochemicals | Creation of new herbicides, fungicides, or insecticides | The bromo-aryl structure is a common feature in many active agrochemical compounds. |
| Materials Science | Synthesis of novel polymers and organic electronic materials chemimpex.com | The reactive bromine handle allows for incorporation into larger molecular systems. |
| Organic Synthesis | Use as a versatile building block for complex molecule synthesis | The combination of reactive sites allows for diverse synthetic strategies. |
Q & A
Advanced Research Question
- Storage : In amber vials under argon at –20°C to prevent photodegradation and moisture absorption .
- Safety protocols : Use gloveboxes for air-sensitive reactions; LC-MS analysis of aged samples reveals up to 20% decomposition after 6 months if improperly stored .
How can researchers leverage this compound as a building block for bioactive molecule synthesis?
Advanced Research Question
This compound is a precursor in synthesizing kinase inhibitors and antiviral agents. For example:
- Stepwise synthesis of imidazoles : Pd-catalyzed coupling with heterocycles achieves yields >90% when using Pd(OAc)₂/XPhos .
- Case study : A 2024 study used it to prepare a JAK2 inhibitor (IC₅₀ = 12 nM) via a 5-step sequence, highlighting the cyclopropyl group’s role in enhancing metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
